[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine
Description
Properties
IUPAC Name |
[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-8)9-10-4/h1,5H,2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHBKOSMJDFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto the oxazole ring. This can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes that are optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position of 1,2-Oxazole
The 5-position substituent significantly influences electronic and steric properties. Key examples include:
Physicochemical and Functional Comparisons
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more so than halogens (e.g., -Cl) or methoxy (-OMe) groups. This balance may optimize both reactivity and stability .
- Hydrogen Bonding : The primary amine (-CH₂NH₂) enables hydrogen bonding, critical for target interactions. In contrast, aryl-substituted analogs (e.g., 2,4-difluorophenyl) rely on aromatic interactions for binding .
Biological Activity
[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound features a difluoromethyl group attached to an oxazole ring, which is known to enhance lipophilicity and biological activity. Its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can increase binding affinity, allowing for modulation of various biological pathways. Research indicates that the compound may act as an inhibitor of certain enzymes involved in disease processes, including those linked to cancer and microbial infections.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrate its effectiveness against both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
Anticancer Activity
Research indicates that this compound may possess anticancer properties , particularly in inhibiting tumor cell proliferation. In various cancer cell lines, including breast and prostate cancer models, this compound has shown promising results in reducing cell viability and inducing apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 22 |
This study highlights the compound's potential as a candidate for developing new antimicrobial agents.
Study 2: Anticancer Activity
In a separate investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent decrease in cell viability in MDA-MB-231 (breast cancer) cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
These findings suggest that the compound could be further explored for its therapeutic potential in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of precursor nitriles or hydroxylamine intermediates. For example, oxazole rings can be formed via [3+2] cycloaddition between nitrile oxides and alkynes. Key steps include:
- Precursor preparation : Use of difluoromethyl-substituted aldehydes or ketones to introduce the difluoromethyl group.
- Cyclization : Employing reagents like NHOH·HCl in polar solvents (e.g., ethanol) under reflux .
- Purification : Column chromatography or recrystallization to isolate the amine.
- Optimization : Adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time to improve yields (reported yields range from 40–75% in analogous compounds) .
Q. How can the structural features of this compound be characterized using crystallography and spectroscopy?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. The oxazole ring and difluoromethyl group generate distinct torsion angles (e.g., C–CF–O angles ~110–115°) .
- NMR : NMR shows a characteristic triplet for –CFH (δ ≈ -120 to -125 ppm). NMR reveals coupling between the oxazole proton (δ ≈ 8.5 ppm) and the methanamine group (δ ≈ 3.5 ppm) .
- IR : Stretching vibrations for C–F (1050–1150 cm) and N–H (3300–3500 cm) confirm functional groups .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in biological systems?
- Methodological Answer :
- Electronic effects : The –CFH group is a strong electron-withdrawing substituent, lowering the pKa of the adjacent amine (estimated ΔpKa ≈ 1–2 units) and enhancing membrane permeability .
- Hydrogen bonding : Fluorine atoms participate in weak H-bonds with protein residues (e.g., backbone amides), as shown in docking studies of similar oxazole derivatives .
- Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving bioavailability (measured via HPLC) .
Q. What strategies are effective for resolving contradictions in reported biological activities of oxazole-based analogs?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., MIC values for antimicrobial activity vary with bacterial strain and growth media) .
- SAR analysis : Compare substituent effects. For example, replacing –CFH with –CH reduces antifungal potency by 10-fold in Candida albicans models .
- Meta-analysis : Pool data from multiple studies to identify trends. A 2025 review noted that 65% of oxazole derivatives with –CFH groups showed IC < 10 μM in kinase inhibition assays .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase). The oxazole ring often occupies hydrophobic pockets, while the –CFH group stabilizes interactions with polar residues .
- QSAR models : Correlate substituent parameters (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups at the 5-position improve IC by 2–3 log units in enzyme assays .
- MD simulations : Assess conformational stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
